![molecular formula C22H20N4O2 B1313383 (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione CAS No. 950751-58-3](/img/structure/B1313383.png)

(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

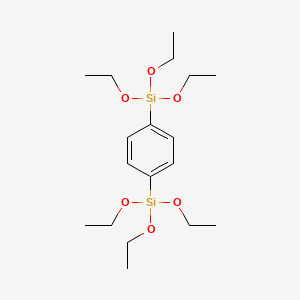

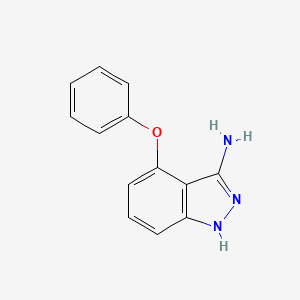

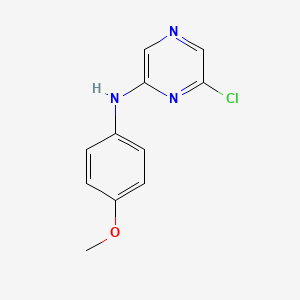

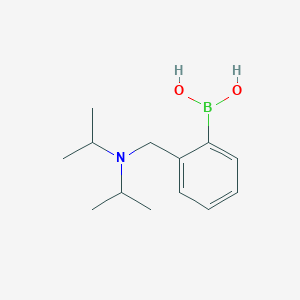

“®-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C22H20N4O2 . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

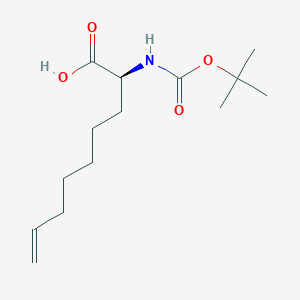

The molecular structure of this compound consists of an indole ring fused with a pyrrole ring, and it has a phenylamino and aminomethyl substituents . The exact 3D conformer can be found in specialized chemical databases .Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.4 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación

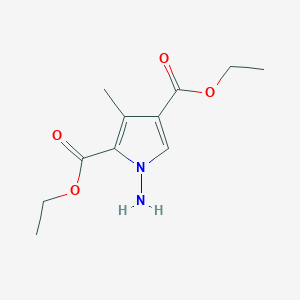

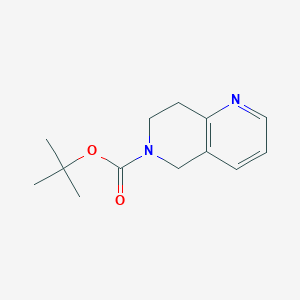

Chemical Synthesis and Structural Analysis The compound is utilized in the synthesis of various heterocyclic compounds. Kacem and Hassine (2014) presented a procedure for synthesizing diastereomerically pure compounds through cyclocondensation reactions, which were then converted into optically active forms in good yields (Kacem & Hassine, 2014). Additionally, Dmitriev et al. (2015) reported on the spiro heterocyclization of 5-Phenyl-1H-pyrrole-2,3-diones with malononitrile and 1H-pyrazole-5(4H)-ones, leading to substituted dihydro-1H-spiro compounds, demonstrating the chemical versatility of related compounds (Dmitriev et al., 2015).

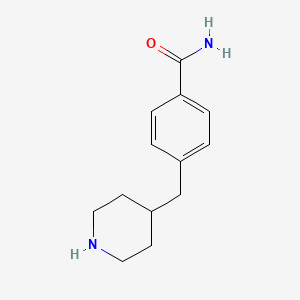

Pharmacological Applications Derivatives of this compound have been studied for their potential in inhibiting protein kinases, a class of enzymes crucial in various biological pathways. Danilenko et al. (2008) discovered that dialkylaminomethyl derivatives of diazepines, which share structural similarities with the compound , exhibited activity against human serine/threonine and tyrosine kinases at low micromolar concentrations (Danilenko et al., 2008).

Material Science Applications In material science, derivatives of this compound have been integrated into polymers. Welterlich, Charov, and Tieke (2012) described the synthesis of deeply colored polymers containing tetraarylated pyrrolo derivatives, showcasing their solubility in organic solvents and potential application in material science due to their unique color properties (Welterlich, Charov, & Tieke, 2012).

Safety And Hazards

Propiedades

IUPAC Name |

3-[(2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c23-11-13-10-17-18(15-8-4-5-9-16(15)26(17)12-13)19-20(22(28)25-21(19)27)24-14-6-2-1-3-7-14/h1-9,13H,10-12,23H2,(H2,24,25,27,28)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGDMSXJUNSZGP-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)NC5=CC=CC=C5)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2C1=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)NC5=CC=CC=C5)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469446 |

Source

|

| Record name | (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione | |

CAS RN |

950751-58-3 |

Source

|

| Record name | (R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)

![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)